Meta-Sulfonamide Regiochemistry Confers Potency Advantage Over Para- and Ortho-Analogs
The meta-substituted primary sulfonamide head group, which is structurally encoded in CAS 452342-04-0, was shown to be essential for potency. In the final saligenin alkoxyalkylphenylsulfonamide series, the meta-analogue displayed 10- to 100-fold greater β2-AR potency than the corresponding para- and ortho-regioisomers [1]. This SAR translates directly to this intermediate, as the sulfonamide position is fixed during its synthesis and carried through to the final agonist [2].
| Evidence Dimension | β2-AR agonist potency (positional isomerism) |
|---|---|
| Target Compound Data | Meta-sulfonamide configuration embedded in CAS 452342-04-0; final meta-agonist exhibits potent β2 activity (exact EC50 depends on specific phenethanolamine partner). |
| Comparator Or Baseline | Para- and ortho-sulfonamide regioisomers of the final agonist; reported to be 10- to 100-fold less potent. |
| Quantified Difference | Approximately 10- to 100-fold potency loss for para/ortho regioisomers versus meta. |
| Conditions | In vitro functional β2-AR assays; exact values from Procopiou et al., 2009. |
Why This Matters
The meta-sulfonamide regiochemistry is not a trivial substitution; it directly dictates whether the resulting agonist achieves the potency required for a once-daily inhaled bronchodilator.
- [1] Procopiou, P.A., Barrett, V.J., Bevan, N.J., et al. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. J Med Chem. 2009;52(8):2280-2288. DOI: 10.1021/jm801016j. View Source
- [2] US Patent 7,135,600 B2. Phenethanolamine derivatives for treatment of respiratory diseases. Filed Feb 11, 2002, and issued Nov 14, 2006. Assignee: Glaxo Group Limited. View Source
